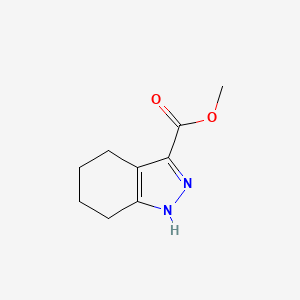

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

説明

“Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 32286-98-9 . It has a molecular weight of 180.21 and its IUPAC name is "this compound" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.

Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 136-138°C .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Methods : Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives have been synthesized using conventional methods from cyclic β-keto esters. The synthesis includes studying NMR and IR spectra, confirming the indazole structure (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

Structural Characteristics : The effect of substituents like fluorine on the supramolecular structure of NH-indazoles, including 3-methyl-4,5,6,7-tetrafluoroindazole, has been investigated. This research focuses on understanding the crystal structures and molecular interactions in these compounds (Teichert et al., 2007).

Pharmaceutical Research

Antiinflammatory Actions : Research has been conducted on the anti-inflammatory properties of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. These studies aim to understand their potential therapeutic applications, focusing on their effectiveness in reducing inflammation (Nagakura et al., 1979).

Antioxidant Properties : The antioxidant activity of various tetrahydroindazole derivatives has been evaluated. This research provides insights into their potential as antioxidants, including studies on their spectroscopic characterization and molecular properties (Polo et al., 2016).

Catalysis and Organic Chemistry

Catalytic Applications : Studies have been conducted on the use of optically active pyrazolylmethane ligands, which include this compound derivatives, in palladium-catalyzed reactions. This research highlights their role in asymmetric allylic alkylation (Bovens, Togni, & Venanzi, 1993).

Corrosion Inhibition : Research into the use of menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, as corrosion inhibitors for mild steel in acidic solutions. This is an application in industrial processes where corrosion resistance is critical (Abdeslam et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide variety of biological properties .

Mode of Action

It is known that indazole derivatives interact with their targets in a manner that leads to a variety of biological effects .

Biochemical Pathways

Indazole derivatives have been found to impact a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Indazole derivatives have been found to exhibit a variety of biological activities .

生化学分析

Biochemical Properties

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has shown potential in modulating the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of inflammatory mediators . Additionally, the compound can interact with transcription factors such as NF-κB, preventing their activation and translocation to the nucleus . This results in reduced gene expression of pro-inflammatory cytokines and enzymes. This compound also influences gene expression by modulating epigenetic markers, such as histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and a reduction in chronic inflammation . The compound’s efficacy may decrease over time due to potential degradation and metabolic inactivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGHXNFPSZTBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32286-98-9 | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

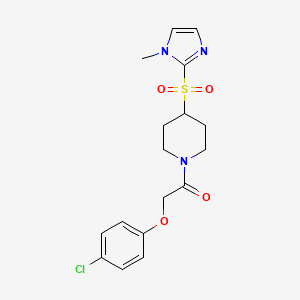

![Ethyl 3-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2623634.png)

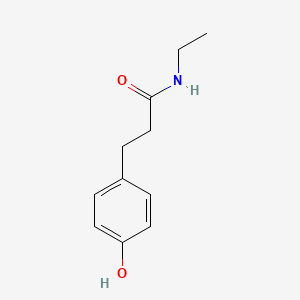

![7-(2-methoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2623636.png)

![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)

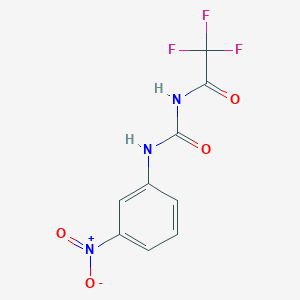

![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)

![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)

![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)